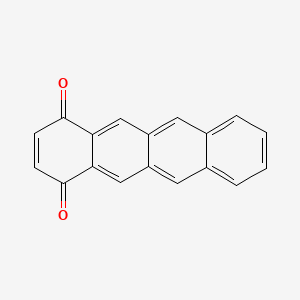

Tetracene-1,4-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tetracene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-17-5-6-18(20)16-10-14-8-12-4-2-1-3-11(12)7-13(14)9-15(16)17/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQTXHFYWBUHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C4C(=O)C=CC(=O)C4=CC3=CC2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557809 | |

| Record name | Tetracene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-01-8 | |

| Record name | 1,4-Naphthacenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Tetracene 1,4 Dione and Its Derivatives

Direct Synthesis Approaches to Tetracenedione Core Structures

Direct synthesis routes aim to construct the fundamental tetracenedione skeleton through key chemical transformations.

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction is a powerful [4+2] cycloaddition employed in the synthesis of six-membered rings and is applicable to constructing the tetracene framework. This reaction involves a conjugated diene and a dienophile sigmaaldrich.comwikipedia.org. In the context of tetracenediones, Diels-Alder strategies can involve the reaction of appropriately substituted dienes and dienophiles to form the tetracyclic system, often followed by subsequent oxidation or aromatization steps to yield the dione (B5365651) structure. For instance, the synthesis of related dibenzo[a,l]tetracene and dibenzo[a,j]tetracene involves a Diels-Alder reaction of an in situ generated ortho-quinodimethane with phenanthrene-1,4-dione, followed by reductive aromatization. tandfonline.comnist.gov Organocatalyzed benzannulation, which involves a [4+2] cycloaddition of in-situ generated azadienes with 1,4-naphthoquinones or 1,4-anthracenedione, has also been reported as an efficient one-pot synthesis for tetracenedione derivatives. researchgate.net

Friedel-Crafts Acylation Protocols

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings using a Lewis acid catalyst sigmaaldrich.com. This protocol can be utilized in the synthesis of tetracenedione core structures through intramolecular or intermolecular acylation reactions that lead to the formation of the cyclic dione system. A double Friedel-Crafts acylation using oxalyl chloride has been successfully applied to tetracene to synthesize cyclopenta[fg]tetracene-1,2-dione (B1434565) (acetetracenylene-1,2-dione), a diketone derivative of tetracene. oup.comoup.com This method involves the reaction of tetracene with oxalyl chloride in the presence of a Lewis acid like AlCl₃, yielding the desired diketone. oup.comoup.com Friedel-Crafts annulation has also been employed in the synthesis of fluorinated pentacenes, starting from difluorobenzene and phthalic anhydride, followed by reduction of the resulting anthraquinone. beilstein-journals.org While this example is for pentacene (B32325), the principle of using Friedel-Crafts acylation to build polycyclic aromatic systems is relevant to tetracene chemistry.

Electro-oxidative Synthesis Routes for Dione Formation

Electro-oxidative synthesis offers an environmentally friendly approach to forming dione structures by utilizing electrical current to drive the oxidation reactions ntnu.nonih.gov. This method can be applied to the synthesis of polycyclic aromatic quinones, including tetracenediones, by the anodic oxidation of appropriate precursors, such as polycyclic aromatic phenols ntnu.nobeilstein-journals.org. The process typically involves the formation of a phenoxonium cation, which can then be trapped by a nucleophile, followed by hydrolysis to yield the quinone ntnu.nobeilstein-journals.org. While direct examples for tetracene-1,4-dione specifically are less prevalent in the provided snippets, the methodology has been demonstrated for the synthesis of other polycyclic aromatic quinones like phenanthrene-1,4-dione and chrysene-1,4-dione, suggesting its potential applicability to tetracenedione systems beilstein-journals.org. The use of flow electrochemistry in microfluidic cells allows for controlled oxidation and can overcome challenges like gas bubble formation ntnu.nobeilstein-journals.org.

Derivatization and Functionalization Strategies of Tetracenediones

Once the tetracenedione core is established, various strategies can be employed to introduce substituents and modify the structure, tuning its properties for specific applications.

Introduction of Substituents for Tunable Properties

Functionalization of the tetracenedione core with various substituents allows for the modification of its electronic, optical, and physical properties, such as solubility and molecular arrangement acs.org. Common strategies include introducing alkyl, alkoxy, or halogen groups. For example, the synthesis of soluble, π-stacking tetracene derivatives has been achieved by introducing fluorine and alkyl/alkoxy functional groups, which improved solubility in organic solvents and influenced molecular arrangement in solids acs.org. Derivatization can also involve reactions at the carbonyl groups or other positions on the tetracene framework. A reduced Knoevenagel condensation reaction of acetetracenylene-1,2-dione with acceptor units like rhodanine, indane-1,3-dione, and 2-thioxo-dihydro-pyrimidine-4,6-dione has been shown to yield luminescent tetracene derivatives with tunable emission properties and improved solubility acs.org. The introduction of phenyl substituents into tetracene has also been explored as a strategy to enhance charge mobility in thin film transistors researchgate.net. The preparation of 6,11-dihydroxy-5,12-tetracenedione is another example of a substituted tetracenedione that serves as a precursor for further derivatives tandfonline.comgoogle.comresearchgate.net.

Synthesis of peri-Tetracene Analogues and Related Systems

The synthesis of peri-tetracene analogues, which exhibit open-shell singlet biradical character, is an area of ongoing research due to their potential in functional materials like organic semiconductors. rsc.orgrsc.orgnih.gov While peri-acenes larger than peri-tetracene have been challenging to synthesize due to their low stability and complex routes, simpler synthesis routes are being developed for stable peri-tetracene analogues. rsc.orgrsc.orgnih.gov For instance, a simple route for the tetrabenzo[a,f,j,o]perylene (TBP) structure has enabled the development of highly stable peri-tetracene analogues. rsc.orgresearchgate.netdntb.gov.ua These TBP derivatives with four substituents at the zigzag edge demonstrate remarkable stability in solution under ambient conditions, surpassing that of some closed-shell acene derivatives. rsc.orgrsc.orgnih.gov

A key intermediate in some synthetic strategies for TBP derivatives, which are considered peri-tetracene analogues, is tetrabenzo[a,f,j,o]perylene-9,20-dione. rsc.orgrsc.org This is based on the principle that many acene derivatives can be synthesized from acene quinones. rsc.orgrsc.org This approach allows for the introduction of various substituents in the later stages of synthesis, a contrast to earlier methods for peri-tetracenes and TBP1 which required early-stage substitution. rsc.orgrsc.org Tetrabenzo[a,f,j,o]perylene-9,20-dione has been observed as a byproduct in certain reactions and can be obtained as a main product by optimizing reaction conditions such as temperature and time. rsc.orgrsc.org Its formation from a mixture of inseparable E and Z isomers suggests a sequential two-step reaction. rsc.orgrsc.org According to Clar's rule, this dione is considered to have a significant contribution from a resonance structure with five aromatic sextets, leading to a clear α,β-unsaturated carbonyl structure. rsc.orgrsc.org

Reactions involving tetrabenzo[a,f,j,o]perylene-9,20-dione and organolithium reagents can result in both 1,2-addition (direct nucleophilic attack at the carbonyl) and 1,4-addition (Michael addition), with the outcome depending on the specific nucleophile used. rsc.orgrsc.org For example, the synthesis of a TIPS-acetylene-substituted TBP involved nucleophilic 1,2-addition of lithium acetylide followed by reduction, although this yielded the product in low yield with trace amounts of 1,4-addition products. rsc.orgrsc.org

Another approach to synthesizing tetracene derivatives involves Diels-Alder reactions with 1,4-anthracenedione. nsf.gov A modular synthesis of rigid polyacene dimers, including tetracene dimers, utilizes sequential Diels-Alder reactions of a norbornyl tetraene with substituted quinone dienophiles. nsf.gov This method incorporates solubilizing and stabilizing groups early in the synthesis, providing a reliable route to these dimeric structures. nsf.gov

The synthesis of 6,11-dihydroxy-5,12-tetracenedione, a tetracene derivative, has also been explored. tandfonline.com Previous procedures were found to be challenging for larger scale synthesis due to difficult extractions and chromatography, resulting in diminished yield and purity. tandfonline.com Older approaches involving rearrangements and condensations also suffered from low yields and purification issues. tandfonline.com Improved procedures have been developed that make substantial modifications to existing methods, enabling the preparation of analytically pure material on a multi-gram scale using simpler techniques like washing and precipitation. tandfonline.com

Biosynthetic Pathways of Naturally Occurring Tetracene-Derived Quinones (e.g., Mersaquinone)

Naturally occurring tetracene-derived quinones, such as mersaquinone, are a class of meroterpenoids. dntb.gov.uaescholarship.org Meroterpenoids are natural products synthesized by various organisms, including marine bacteria, fungi, plants, and animals. dntb.gov.ua Their structural diversity is wide and depends on their origin and biosynthetic pathway. dntb.gov.ua

Mersaquinone is a new tetracene derivative isolated from the marine bacterium Streptomyces sp. EG1, which was found in a sediment sample from the North Coast of the Mediterranean Sea. dntb.gov.uaescholarship.orgresearchgate.net Mersaquinone has shown antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). dntb.gov.uaescholarship.orgresearchgate.net Its chemical structure was determined using various spectroscopic techniques, including HRESIMS, IR, 1D and 2D NMR measurements. escholarship.orgresearchgate.net

While the specific detailed biosynthetic pathway of mersaquinone is not explicitly detailed in the provided search results, the context places it within the broader category of meroterpenoid biosynthesis, which can involve polyketide and terpenoid pathways. dntb.gov.ua Other tetracene derivatives isolated from the same Streptomyces strain include Tetracenomycin D, Resistoflavin, and Resistomycin. dntb.gov.uaescholarship.orgresearchgate.net The biosynthesis of secondary metabolites in Staphylococcus aureus, including isoprenoids which are related to terpenoids, involves pathways like the mevalonate (B85504) and non-mevalonate pathways. genome.jp Menaquinone, an essential component in the oxidative phosphorylation pathway of Gram-positive bacteria like MRSA, is a related quinone whose biosynthesis is targeted by certain inhibitors. nih.gov These inhibitors mimic demethylmenaquinone, a product of the MenA enzymatic reaction in menaquinone biosynthesis. nih.gov

Mechanistic Investigations of Tetracenedione Formation and Transformation Reactions

Mechanistic investigations are crucial for understanding the formation and transformation reactions of tetracenediones and related compounds. Studies have explored the mechanisms of various reactions involving dione structures. For instance, the reaction between tetrabenzo[a,f,j,o]perylene-9,20-dione (a peri-tetracene analogue) and organolithium reagents can proceed via both 1,2-addition and 1,4-addition pathways, depending on the nucleophile. rsc.orgrsc.org This highlights the influence of the reacting species on the reaction mechanism.

The formation of tetrabenzo[a,f,j,o]perylene-9,20-dione itself has been investigated, with evidence suggesting a sequential two-step reaction from a precursor. rsc.orgrsc.org The observation of this dione as a byproduct under certain conditions and as a main product under optimized conditions provides insight into the reaction landscape. rsc.orgrsc.org

While not directly focused on this compound, mechanistic studies on related diones and quinones provide relevant context. Investigations into the diastereoselective and enantioselective reduction of tetralin-1,4-dione, a related cyclic diketone, have explored the use of various reducing agents and their impact on selectivity. nih.gov Different reducing agents like L-Selectride, Red-Al, NaBH4, LiAlH4, and BH3 yield varying diastereoselectivities for the resulting diols. nih.gov Highly enantioselective reductions using CBS reagents have also been reported for this compound. nih.gov These studies demonstrate how the choice of reagent and conditions can steer the reaction pathway and stereochemical outcome for dione reduction.

Further mechanistic insights can be gained from studying reactions like the [2+2+2] cycloaddition of diynes with 1,4-naphthoquinone (B94277) and anthracene-1,4-dione, which can lead to dibenzotetracenediones and dibenzopentacenediones. researchgate.net Understanding the catalytic cycles and intermediate species in such reactions is vital for optimizing yields and developing new synthetic routes.

Electronic Structure and Advanced Theoretical Investigations of Tetracenedione Systems

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

DFT is a widely used computational method for investigating the electronic properties of molecules koreascience.krajol.info. It focuses on the electron density to determine the properties of a system ajol.infouniv-lorraine.fr. Studies on related tetracene-dione systems, such as compound A01 (a tetracene-5,12-dione derivative) and tetracene-1,4,7,10-tetraone, have utilized DFT to analyze their electronic structures nih.govplos.orgkoreascience.krkoreascience.kr. These calculations often involve optimizing the molecular geometry to find the most stable structure nih.govplos.orgijarset.com.

Characterization of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining a molecule's chemical reactivity and electronic transitions ajol.infobanglajol.info. The energy gap between the HOMO and LUMO (ΔEgap) is an important indicator of kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity ijarset.combanglajol.infoacs.org.

For compound A01 (a tetracene-5,12-dione derivative), DFT calculations have reported a HOMO energy (E_HOMO) of -0.2003 eV and a LUMO energy (E_LUMO) of -0.115 eV, resulting in a ΔEgap of 0.084 eV nih.govplos.org. These FMOs were found to be locally confined to specific regions of the molecule, indicating intense chemical reactivity nih.govplos.org. In contrast, another related compound (A02, a pyrimidine-2,4-dione) had a larger ΔEgap of 0.194 eV, suggesting it is less reactive than A01 nih.govplos.org. Studies on tetracene itself have also investigated HOMO-LUMO energies and gaps using DFT, with reported gaps around 2.5-3.0 eV depending on the method and environment ajol.infoacs.orgspiedigitallibrary.org. The location and distribution of HOMO and LUMO orbitals can also provide insights into where electron donation and acceptance are likely to occur banglajol.info.

Here is a table summarizing the HOMO, LUMO, and energy gap values for compound A01 and A02 from the search results:

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔEgap (eV) |

| A01 (Tetracene-5,12-dione derivative) | -0.2003 | -0.115 | 0.084 |

| A02 (Pyrimidine-2,4-dione) | -0.2608 | -0.065 | 0.194 |

Electron Density Distribution and Electrostatic Potential Maps

Electron density distribution provides information about how electrons are distributed within a molecule, which is fundamental to understanding its chemical behavior ajol.infouniv-lorraine.fr. Electrostatic Potential (ESP) maps visually represent the charge distribution, indicating regions of high and low electron density univ-lorraine.frwuxiapptec.com. These maps are useful for identifying potential sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions wuxiapptec.comacs.org.

For related compounds, ESP maps have been used to depict regions of high (electron-attracting, often shown in red) and low (electron-donating, often shown in blue) potential, typically due to the presence of electronegative atoms like oxygen or electropositive atoms like hydrogen nih.govplos.orgwuxiapptec.com. Analyzing these maps helps in understanding the molecule's properties and how it might interact with other molecules nih.govplos.org. DFT has been employed to calculate electron density and generate ESP maps for tetracene derivatives univ-lorraine.frnankai.edu.cn.

Quantum Chemical Reactivity Descriptors and Predictive Computational Chemistry

Quantum chemical reactivity descriptors derived from DFT calculations provide quantitative measures to predict a molecule's reactivity and selectivity banglajol.infodergipark.org.trresearchgate.net. These descriptors are based on concepts like ionization potential, electron affinity, chemical hardness, and electrophilicity.

Analysis of Ionization Potential and Electron Affinity

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy change when an electron is added nih.govplos.orglibretexts.org. These values are related to the energies of the HOMO and LUMO, respectively ijarset.com. A lower ionization potential indicates a greater tendency to donate an electron, while a higher electron affinity suggests a greater tendency to accept an electron nih.govplos.orgresearchgate.net.

For compound A01, the ionization potential was reported as 0.1155 eV and the electron affinity as 0.220 eV nih.govplos.org. Compound A02 had an IP of 0.06599 eV and an EA of 0.068 eV nih.govplos.org. These values help in understanding the electron-donating and accepting capabilities of the compounds nih.govplos.org.

Here is a table summarizing the Ionization Potential and Electron Affinity for compound A01 and A02:

| Compound | Ionization Potential (eV) | Electron Affinity (eV) |

| A01 (Tetracene-5,12-dione derivative) | 0.1155 | 0.220 |

| A02 (Pyrimidine-2,4-dione) | 0.06599 | 0.068 |

Determination of Chemical Hardness and Electrophilicity Index

Chemical hardness (η) and softness (S) are related to the resistance to deformation of the electron cloud nih.govplos.orgijarset.com. Hard molecules are less reactive and more stable, while soft molecules are more reactive nih.govplos.orgbanglajol.inforesearchgate.net. The electrophilicity index (ω) measures the propensity of a molecule to accept electrons nih.govplos.orgijarset.comdergipark.org.tr. It quantifies the energy lowering due to maximal electron flow between a donor and an acceptor dergipark.org.tr.

For compound A01, the calculated chemical hardness (η) is 0.042 eV, indicating it is relatively soft and more reactive nih.govplos.org. Its electrophilicity index (ω) is 0.294 eV, suggesting it is a good electron donor and a weak electrophile nih.govplos.org. Compound A02, with a hardness of 0.097 eV and an electrophilicity index of 0.137 eV, is relatively harder and less reactive than A01, and is suggested to be a weak electron donor and a good electrophile nih.govplos.org.

Here is a table summarizing the Chemical Hardness and Electrophilicity Index for compound A01 and A02:

| Compound | Chemical Hardness (η, eV) | Electrophilicity Index (ω, eV) |

| A01 (Tetracene-5,12-dione derivative) | 0.042 | 0.294 |

| A02 (Pyrimidine-2,4-dione) | 0.097 | 0.137 |

Computational Studies of Polarizability

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field nih.govplos.orgresearchgate.netresearchgate.net. It is an important property for understanding intermolecular interactions and optical properties researchgate.netresearchgate.netmdpi.com. Computational methods, including DFT, are used to calculate molecular polarizability nih.govplos.orgresearchgate.netresearchgate.netmdpi.com.

For compound A01, the polarizability was calculated to be 352.777289 atomic units nih.govplos.org. Compound A02 had a polarizability of 55.367297 atomic units nih.govplos.org. These values provide insight into how the electron clouds of these molecules respond to electric fields nih.govplos.org. Studies on tetracene and its derivatives have also investigated polarizability using theoretical methods researchgate.netresearchgate.net.

Here is a table summarizing the Polarizability for compound A01 and A02:

| Compound | Polarizability (atomic units) |

| A01 (Tetracene-5,12-dione derivative) | 352.777289 |

| A02 (Pyrimidine-2,4-dione) | 55.367297 |

Intermolecular Interactions and Their Influence on Electronic States

Formation of Charge Transfer Complexes

Tetracene and its derivatives can form charge transfer (CT) complexes with suitable electron acceptors. researchgate.netnih.gov These complexes arise from electronic interactions between donor (tetracene derivative) and acceptor molecules. researchgate.net In tetracene-TCNQ (tetracyanoquinodimethane) complexes, density functional theory (DFT) calculations have been used to investigate the electronic band structure and the degree of charge transfer. nih.gov The estimated degree of charge transfer for tetracene-TCNQ was found to be 0.13e. nih.gov The formation of CT complexes can significantly influence the photophysics of the system, with ultrafast dynamics often observed, including rapid relaxation of excitons back to the ground state. researchgate.net The energy levels of the donor and acceptor molecules, as well as orbital symmetry, are important factors determining the transistor properties and charge transport in these complexes. acs.org The HOMO level of a CT complex is typically deeper than that of the component donor due to the charge-transfer interaction. acs.org

Molecular Aggregation and Hydrogen Bonding Effects

Molecular aggregation, driven by intermolecular forces, significantly impacts the electronic states and photophysical behavior of tetracenedione systems and related organic molecules. researchgate.netresearchgate.net In aggregated states, complex interactions between chromophores can lead to emergent photophysical properties. nrel.gov For instance, in tetracene diacid aggregates, an emergent absorption band has been assigned to a transition associated with through-space intermolecular charge transfer between subunits. nrel.gov

Hydrogen bonding is another significant intermolecular interaction that can influence molecular aggregation and electronic properties. nih.govrsc.orgosti.gov While the provided search results discuss hydrogen bonding in the context of other molecular systems like nucleobases and diazaisoindigo derivatives, the principles of how hydrogen bonds influence molecular assembly, conformation, and electronic states are relevant. Hydrogen bonds can stabilize specific molecular conformations, promote crystallinity, and affect charge transport by influencing molecular packing. osti.govrsc.org In some systems, intermolecular hydrogen bonds can induce aggregation and influence excited state electronic structures, impacting fluorescence properties. rsc.org

Theoretical Modeling of Excited States and Exciton (B1674681) Dynamics

Theoretical modeling, particularly using methods like density functional theory (DFT) and time-dependent DFT (TDDFT), is crucial for understanding the electronic structure, excited states, and exciton dynamics in tetracenedione systems and related acenes. researchgate.netrsc.orgplos.orgnih.govuni-tuebingen.deresearchgate.netnih.gov These computational approaches allow for the investigation of structural stability, electronic properties, and the nature of excited states. plos.orgnih.gov

Studies on tetracene and its derivatives utilize theoretical calculations to analyze excited state properties, including the interplay between molecular singlet states and excited dimer states. researchgate.net Time-dependent DFT calculations based on experimental structures can provide insights into the energies of excited singlet states. researchgate.net Theoretical modeling also helps in understanding exciton dynamics, such as exciton localization and transfer in molecular aggregates. rsc.org For example, surface hopping approaches combined with TDDFT methods have been used to study exciton localization during excited-state dynamics in tetracene trimers. rsc.org

Theoretical investigations into exciton fission and fusion processes in tetracene-based molecules with different linker structures highlight the importance of electronic coupling between units, which can be explored through ab initio calculations of singlet and triplet energies. acs.org These calculations can reproduce trends in activation energies for processes like exciton fission. acs.org Furthermore, theoretical studies analyze how intermolecular interactions modulate exciton states and the nature of low-lying excited states in oligoacene aggregates. nih.gov This includes the formation of Frenkel excitons and delocalized charge resonance states from monomer excited states and charge transfer states, respectively. nih.gov

Data from theoretical calculations can provide quantitative insights into electronic properties. For a related tetracene derivative (referred to as compound A01), DFT calculations provided values for HOMO and LUMO energies, band gap, chemical hardness, chemical potential, and electrophilicity index, offering insights into its reactivity profile. plos.orgnih.gov

| Property | Value (Compound A01) | Unit | Source |

| EHOMO | -0.2003 | eV | plos.orgnih.gov |

| ELUMO | -0.115 | eV | plos.orgnih.gov |

| ΔEgap | 0.084 | eV | plos.orgnih.gov |

| Chemical Hardness (η) | 0.042 | eV | plos.orgnih.gov |

| Chemical Potential (μ) | -0.158 | eV | plos.orgnih.gov |

| Electrophilicity Index (ω) | 0.294 | eV | plos.orgnih.gov |

Theoretical studies also investigate the influence of molecular packing and intermolecular interactions on charge transport properties, using DFT to analyze electronic structures and charge transfer in organic semiconductors. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization of Tetracene 1,4 Dione and Its Analogues

Photophysical Spectroscopy for Electronic Transitions

Photophysical spectroscopy is instrumental in probing the excited-state dynamics and electronic transitions within these molecules.

UV-Visible absorption and emission spectroscopy are fundamental techniques for characterizing the electronic transitions in tetracene-1,4-dione and its derivatives. The absorption spectra of these compounds are influenced by the extent of conjugation within the molecule. An increase in conjugation generally leads to a bathochromic (red) shift in the absorption maximum. libretexts.org For instance, the parent compound, tetracene, is orange because its absorptions extend into the visible range due to its conjugated system. libretexts.org

The photophysical properties of 1,4-tetracenequinone (1,4-TQ), a key analogue, have been studied in solution. rsc.org Its fluorescence spectrum shows a shift to longer wavelengths (red-shift) as the polarity of the solvent increases. rsc.org This solvatochromic behavior suggests a significant change in the dipole moment between the ground and the first excited singlet state (S₁), estimated to be as large as 10.4 D. rsc.org This change is thought to originate from the aromatic part of the 1,4-TQ molecule. rsc.org

The introduction of substituents to the tetracene core can also significantly alter the absorption and emission properties. For example, sterically crowded tetracene derivatives with both phenyl and ethynyl (B1212043) substituents exhibit distinct absorbance and fluorescence spectra compared to less substituted analogues. researchgate.net The specific photophysical parameters for tetracene and some of its derivatives are summarized in the table below.

Table 1: UV-Visible Absorption and Emission Data for Tetracene and its Analogues

| Compound | Solvent | Absorption λmax (nm) | Molar Absorptivity (ε) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|---|

| Tetracene | Benzene | 475 | 10000 | - | 0.13 |

| 1,4-Tetracenequinone | CCl₄ | - | - | - | 0.03 |

| 5,12-dianisylethynyl tetracene | Dichloromethane | - | - | - | - |

Time-resolved photoluminescence studies provide critical information about the dynamics of excited states. For 1,4-tetracenequinone (1,4-TQ), the fluorescence lifetime in carbon tetrachloride at 295 K is 1.4 ns. rsc.org The quantum yields for intersystem crossing (S₁→T₁) and internal conversion (S₁→S₀) were determined to be 0.78 and 0.19, respectively, under the same conditions. rsc.org The relatively slow intersystem crossing rate suggests that the second triplet state (T₂(n,π)) is at a slightly higher energy level than the first excited singlet state (S₁(π,π)). rsc.org

In polycrystalline thin films of tetracene, the excited state dynamics are more complex. The fluorescence decays are consistent with models that include exciton-exciton annihilation and exciton (B1674681) fission, but with a shorter delayed fluorescence lifetime (20-100 ns) compared to single crystals (2 µs or longer). researchgate.net The fluorescence lifetimes of various substituted naphthalene (B1677914) derivatives, which are structurally related to the core of tetracene, have also been systematically studied, showing a dependence on the nature and position of the substituents. nih.gov

Table 2: Fluorescence Lifetime Data for Tetracene Analogues

| Compound | Solvent | Fluorescence Lifetime (τ) (ns) |

|---|---|---|

| 1,4-Tetracenequinone | CCl₄ | 1.4 |

| A tetracene dimer | Toluene | - |

| A tetracene dimer | Polystyrene film | - |

| Luminescent Tetracene Derivative 3 | n-Hexane | 12.8 |

| Luminescent Tetracene Derivative 3 | Toluene | 13.2 |

| Luminescent Tetracene Derivative 3 | THF | 11.8 |

| Luminescent Tetracene Derivative 3 | DCM | 10.4 |

| Luminescent Tetracene Derivative 3 | CH₃CN | 7.8 |

| Luminescent Tetracene Derivative 6 | n-Hexane | 12.9 |

| Luminescent Tetracene Derivative 6 | Toluene | 14.1 |

| Luminescent Tetracene Derivative 6 | THF | 13.5 |

| Luminescent Tetracene Derivative 6 | DCM | 11.0 |

| Luminescent Tetracene Derivative 6 | CH₃CN | 8.4 |

| Luminescent Tetracene Derivative 6' | n-Hexane | 12.4 |

| Luminescent Tetracene Derivative 6' | Toluene | 11.3 |

| Luminescent Tetracene Derivative 6' | THF | 10.7 |

| Luminescent Tetracene Derivative 6' | DCM | 8.7 |

Ultrafast transient absorption spectroscopy is a powerful technique for investigating the dynamics of excitons on femtosecond to picosecond timescales. In tetracene single crystals, this method has been used to identify the ultrafast dynamics of ground, excited, and transition states, including singlet exciton fission into two triplet excitons. researchgate.netnih.gov This fission can occur through two pathways: a direct fission from higher singlet states (Sₙ) on a sub-picosecond timescale, and a thermally activated fission from the first excited singlet state (S₁) on a 40 ps timescale. researchgate.netnih.gov At high densities of triplet excitons, their mutual annihilation occurs on a timescale of less than 10 ps. researchgate.netnih.gov

The transient absorption spectrum of the triplet state of 1,4-tetracenequinone has been measured in carbon tetrachloride at 295 K, with a molar absorption coefficient determined to be 25,300 dm³ mol⁻¹ cm⁻¹ at 440 nm. rsc.org In this solvent, the triplet state is quenched by the ground state molecule with a self-quenching rate constant of 5.3 × 10⁷ dm³ mol⁻¹ s⁻¹. rsc.org The absence of hydrogen atom abstraction from phenol (B47542) by the triplet 1,4-TQ confirms that the lowest triplet state (T₁) is of a π,π* nature. rsc.org

The study of light polarization effects in absorption and emission provides information about the orientation of transition dipole moments within the molecular structure. In mixed crystals of anthracene (B1667546) and tetracene, the visible absorption and emission spectra of tetracene have been reinvestigated to determine polarization ratios and crystal intensification factors. rsc.org These experimental results were compared with theoretical predictions based on solution oscillator strengths and estimations of higher transition multipoles, showing reasonably good agreement. rsc.org This indicates that the orientation of the tetracene molecules within the host crystal lattice significantly influences their interaction with polarized light.

Second Harmonic Generation (SHG) is a nonlinear optical process that is highly sensitive to the symmetry of the material under investigation. nih.gov In molecular crystals, SHG can be used to probe the crystal structure and the arrangement of molecules within the unit cell. arxiv.orgarxiv.org For organic molecular crystals, which are characterized by weak intermolecular coupling, the SHG signal is strongly influenced by the crystal structure. arxiv.orgarxiv.org The dependence of the SHG intensity on the polarization of the incident laser can reveal information about intermolecular interactions, with higher harmonic orders being particularly sensitive to both nearest- and next-nearest-neighbor couplings. arxiv.orgarxiv.org The self-assembly of peptide luminophores into non-centrosymmetric crystals, for example, leads to significant SHG, and the polarization-dependent SHG intensity shows a strong correlation with the crystal packing. rsc.org

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of organic molecules in solution. nih.govethernet.edu.et Techniques such as 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HMQC, HMBC) are employed to assign all proton and carbon signals in the spectra, providing detailed information about the connectivity of atoms within the molecule. nih.govnih.gov

For complex molecules, including those with multiple stereocenters or restricted bond rotations, NMR can be used to determine the relative stereochemistry and preferred conformation. researchgate.net For instance, in the case of certain 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, Nuclear Overhauser Effect (NOE) spectroscopy was used to investigate conformational features in solution. mdpi.com Similarly, for macrocyclic peptides, which can adopt multiple conformations in solution, NMR in viscous solvent mixtures can be used to obtain precise structural information. nih.gov While specific NMR data for this compound was not found in the provided search results, the general applicability of these techniques for detailed structural analysis of complex organic molecules is well-established. nih.govresearchgate.netresearchgate.net

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For a compound like this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region, corresponding to the protons on the tetracene backbone. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the dione (B5365651) functional group.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbons of the dione group would be expected to appear at a characteristic downfield chemical shift.

COSY (Correlation Spectroscopy): A 2D COSY experiment would establish proton-proton coupling correlations. This would be crucial for identifying neighboring protons on the aromatic rings, allowing for the step-wise assignment of the proton signals around the periphery of the molecule.

Without experimental data, a representative data table cannot be generated.

High-Resolution Mass Spectrometry (HR-ESI-MS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is a powerful tool for determining the precise molecular formula of a compound.

For this compound (C₁₈H₁₀O₂), HR-ESI-MS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental composition. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Expected HR-MS Data for this compound:

| Molecular Formula | Calculated Mass | Observed Mass |

|---|---|---|

| C₁₈H₁₀O₂ | Value not available | Value not available |

No experimental data is publicly available to populate this table.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring system.

Key expected vibrational bands would include:

C=O Stretching: A strong absorption band characteristic of the carbonyl groups in the dione moiety. The exact position of this band would be influenced by the conjugated system.

C=C Stretching: Absorption bands corresponding to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-H Stretching and Bending: Bands associated with the stretching and out-of-plane bending of the aromatic C-H bonds.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | Value not available |

| C=O Stretch (Ketone) | Value not available |

| Aromatic C=C Stretch | Value not available |

| Aromatic C-H Bend | Value not available |

No experimental data is publicly available to populate this table.

Solid State Properties and Crystal Engineering of Tetracenedione Materials

Crystal Growth Methodologies for High-Quality Single Crystals

The production of high-quality single crystals is fundamental for the intrinsic characterization of the electronic and structural properties of molecular semiconductors like Tetracene-1,4-dione. The arrangement of molecules in the solid state dictates crucial parameters such as charge carrier mobility. Two primary strategies, Physical Vapor Transport and solution-based techniques, are employed for the crystal growth of acenes and their derivatives.

Physical Vapor Transport (PVT) is a highly effective and widely used method for growing large, high-purity single crystals of organic compounds that can be sublimed, including tetracene and its derivatives. rsc.orgresearchgate.net This technique is particularly advantageous for poorly soluble materials. researchgate.net The PVT process is typically conducted in a sealed tube under a controlled atmosphere, often with a stream of an inert carrier gas like argon or a mixture of argon and hydrogen. researchgate.netmdpi.com

The core principle of PVT involves creating a temperature gradient between two zones within the tube. researchgate.net The source material, a purified powder of the tetracene derivative, is placed in the hotter zone where it sublimes into the vapor phase. The carrier gas transports these gaseous molecules to the cooler zone of the furnace. rsc.orgresearchgate.net In this cooler region, the vapor becomes supersaturated, leading to nucleation and subsequent crystal growth on the walls of the tube or on a designated substrate. mdpi.com

Control over process parameters such as the source temperature, the temperature gradient, and the carrier gas flow rate is critical for obtaining high-quality crystals with minimal defects. rsc.orgmdpi.com For instance, studies on pentacene (B32325) growth have shown that intensive crystal growth occurs in regions with abrupt temperature changes. mdpi.comresearchgate.net This method has been successfully used to grow centimeter-scale crystals of pentacene, and notably, co-precipitating crystals were identified as the derivative 5,14-pentacenedione, a close analog of this compound, demonstrating the suitability of PVT for this class of compounds. mdpi.comresearchgate.net

| Technique | Principle | Advantages | Challenges | Applicability to Tetracenedione |

|---|---|---|---|---|

| Physical Vapor Transport (PVT) | Sublimation of source material in a hot zone and recrystallization in a cooler zone under a carrier gas flow. researchgate.netmdpi.com | Yields high-purity, large single crystals; suitable for poorly soluble materials. rsc.orgresearchgate.net | Requires precise control of temperature gradient and gas flow; potential for thermal degradation if temperatures are too high. mdpi.commdpi.com | Highly suitable; demonstrated for the analogous 5,14-pentacenedione. mdpi.comresearchgate.net |

| Solution-Based Growth | Crystallization from a supersaturated solution via slow evaporation of the solvent or vapor diffusion of a precipitant. researchgate.net | Simpler experimental setup; lower temperatures can prevent thermal decomposition. | Limited by the low solubility of tetracene and its derivatives in common organic solvents. researchgate.net | Challenging due to expected low solubility, making it difficult to achieve the necessary supersaturation. researchgate.net |

Solution-based techniques offer an alternative, lower-temperature route to crystal growth. These methods typically involve dissolving the compound in a suitable solvent to create a saturated or near-saturated solution, followed by a process to induce supersaturation and crystallization. Common methods include slow solvent evaporation, slow cooling of a hot saturated solution, or vapor diffusion, where a precipitant (a solvent in which the compound is insoluble) is slowly diffused into the solution. researchgate.net

However, the applicability of these methods to tetracene and its derivatives, including this compound, is significantly hampered by their characteristically low solubility in most common organic solvents. researchgate.net The difficulty in dissolving a sufficient amount of material makes it challenging to achieve the level of supersaturation required for the growth of large, high-quality crystals. For this reason, PVT is generally considered the more appropriate method for obtaining large-scale single crystals of these poorly soluble acene compounds. researchgate.net

X-ray Crystallography and Molecular Packing Analysis

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of molecules in the solid state. This analysis provides critical data on unit cell parameters, space group symmetry, and the specific positions of atoms, which in turn reveals the nature of intermolecular interactions that govern the material's properties.

In the solid state, planar aromatic molecules like this compound interact through non-covalent forces, primarily van der Waals interactions and π-π interactions. The term "π-stacking" refers to the arrangement of aromatic rings in a face-to-face or slipped cofacial manner. mit.edu The degree of intermolecular overlap between the π-orbitals of adjacent molecules is a critical parameter that dictates the efficiency of charge transport. mit.edu

Stronger electronic coupling between molecules, facilitated by significant π-orbital overlap, generally leads to higher charge carrier mobility. The intermolecular distance and the extent of lateral displacement (slip) between neighboring molecules are key factors. mit.edu For example, crystallographic studies of functionalized tetracene derivatives that adopt a cofacial arrangement have revealed intermolecular distances as short as 3.22 Å, indicating strong π-π interactions. mit.edu The main stabilizing force in these stacked structures is dispersion. nih.gov

The crystal structures of polycyclic aromatic hydrocarbons are often categorized into two primary packing motifs: herringbone and slip-stack.

Herringbone Packing: Unsubstituted acenes like tetracene and pentacene typically adopt a herringbone packing arrangement. nankai.edu.cn In this motif, the molecules are arranged in an edge-to-face pattern, where the C-H bonds of one molecule point towards the π-face of its neighbor. researchgate.net This arrangement minimizes direct π-π overlap between adjacent parallel molecules. mit.edu

Slip-Stack Packing: In the slip-stack structure, molecules are arranged in cofacial columns, but with a significant lateral displacement along either the long or short molecular axis. nankai.edu.cnaip.org This arrangement allows for substantial overlap of the π-electron systems between adjacent molecules within a stack, which is theoretically predicted to enhance charge transport along the stacking direction. researchgate.net Several functionalized tetracene derivatives have been shown to crystallize in this slip-stack pattern. mit.edunankai.edu.cnaip.org

The introduction of functional groups onto the tetracene core can profoundly influence the preferred crystal packing motif. nih.govnih.gov Substituents alter the molecule's size, shape, and electronic properties, introducing new intermolecular interactions that can compete with the C-H···π interactions that favor the herringbone structure.

For this compound, the introduction of two polar carbonyl (C=O) groups is significant. These groups modify the electrostatic potential surface of the tetracene backbone. Studies on other substituted acenes, such as 5,6,11,12-tetrachlorotetracene, have shown that modifying the electrostatic forces via substituents can favor a slip-stack arrangement over the herringbone packing of the parent molecule. nankai.edu.cnresearchgate.net Furthermore, polar groups can facilitate different intermolecular interactions, such as dipole-dipole or C-H···O hydrogen bonds, which can lead to entirely different packing arrangements, such as layered structures, thereby disrupting the typical herringbone pattern. mdpi.com The ability of substituents to tune the molecular arrangement from herringbone to π-stacked columns is a key strategy in the rational design of high-performance organic semiconductors. mdpi.comuky.edu

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 5,14-Pentacenedione | Rhombic (Orthorhombic) | P212121 | Needle-like crystals formed as a co-precipitate during PVT growth of pentacene. | mdpi.comresearchgate.net |

| Hexyloxy-substituted fluorinated tetracene | - | - | Antiparallel, cofacial π-stacking with an intermolecular distance of 3.22 Å. | mit.edu |

| 5,6,11,12-Tetrachlorotetracene | - | - | Exhibits a slip π-stack packing structure, in contrast to the herringbone packing of parent tetracene. | nankai.edu.cnresearchgate.net |

Impact of Crystallinity and Morphology on Macroscopic Electronic Properties

In crystalline organic materials, molecules often adopt specific packing motifs, such as the herringbone structure observed in a peri-tetracene derivative, tetrabenzo[a,f,j,o]perylene-9,20-dione. nih.gov In this arrangement, a tilt angle of 42° was observed, with a crucial intermolecular CH–π interaction distance of 2.785 Å, comparable to that in high-mobility pentacene. nih.gov Such short intermolecular distances are vital for efficient orbital overlap, which in turn promotes effective charge transport. nih.gov The quality of these crystalline domains significantly influences performance; devices fabricated under conditions that promote a higher degree of crystallinity have demonstrated superior hole mobility. nih.gov For instance, thin-film transistors based on a drop-cast tetrabenzo[a,f,j,o]perylene-9,20-dione derivative with enhanced crystalline domains exhibited a hole mobility of 1.2 x 10⁻² cm² V⁻¹ s⁻¹. nih.gov

| Compound/Material | Key Structural/Morphological Feature | Measured Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Reference |

|---|---|---|---|

| Tetrabenzo[a,f,j,o]perylene-9,20-dione Derivative | Drop-cast film with optimized crystalline domains | 1.07 × 10⁻² | nih.govbeilstein-journals.org |

| Violanthrone Derivative (3b) | Enhanced intermolecular interactions via dicyanomethylene groups | 1.07 × 10⁻² | beilstein-journals.org |

| Violanthrone Derivative (3c) | Less ordered packing due to solubilizing groups | 1.21 × 10⁻³ | beilstein-journals.org |

Exciton (B1674681) States and Energy Transfer Mechanisms in Crystalline Aggregates

In the solid state, the photophysical behavior of tetracene derivatives is dominated by the collective interactions between molecules, giving rise to unique excited states and energy transfer pathways not present in isolated molecules. nrel.gov When molecules like this compound are arranged in close proximity within a crystal lattice or aggregate, their excited states can couple, leading to the formation of excitons—electron-hole pairs that can move through the material. researchgate.net These excitonic phenomena are central to the light-harvesting and energy-directing capabilities of these materials. nrel.gov

A primary energy transfer mechanism in crystalline tetracene and its derivatives is singlet fission (SF) , a process where a photo-generated singlet exciton (S₁) rapidly and efficiently converts into two triplet excitons (T₁ + T₁). semanticscholar.orgnrel.gov This process is particularly significant as it has the potential to overcome thermodynamic efficiency limits in photovoltaic applications. researchgate.net Studies on tetracene single crystals have revealed that singlet fission can proceed through multiple pathways. nih.govresearchgate.net One is a direct fission from higher-lying singlet states (Sₙ) on an ultrafast, sub-picosecond timescale. nih.govresearchgate.net Another is a thermally activated fission from the lowest singlet excited state (S₁), which occurs on a slower timescale of approximately 40 picoseconds. nih.govresearchgate.net

The specific arrangement of molecules within an aggregate strongly influences the nature of the exciton states. nrel.gov In derivatives of tetracene designed to aggregate in solution, spectroscopic evidence reveals the formation of various excited-state species. researchgate.net At increased concentrations, these aggregates can form excimers (excited dimers) and a distinct mixed-state species that has both charge-transfer (CT) and correlated triplet pair (TT) character. nrel.govresearchgate.net A cofacial (face-to-face) arrangement of the tetracene units is computationally found to be a particularly stable aggregate structure, which uniquely facilitates a charge-transfer transition between the molecular subunits. researchgate.net The interplay between these states is complex; for instance, hydrogen bonding in certain derivatives can favor the formation of excimers over the mixed CT/TT states. researchgate.net At high densities of triplet excitons generated via singlet fission, a process known as triplet-triplet annihilation can occur, where two triplets interact to form a higher-energy singlet state, often leading to delayed fluorescence. nih.govresearchgate.net

| Exciton State / Process | Description | Characteristic Timescale | Reference |

|---|---|---|---|

| Singlet Exciton (S₁) | The initial excited state created by photon absorption. | - | nih.govresearchgate.net |

| Singlet Fission (from Sₙ) | Direct conversion of a higher singlet state into two triplet excitons (Sₙ → T₁ + T₁). | Sub-picosecond | nih.govresearchgate.net |

| Singlet Fission (from S₁) | Thermally activated conversion of the lowest singlet exciton into two triplet excitons (S₁ → T₁ + T₁). | ~40 ps | nih.govresearchgate.net |

| Charge-Transfer (CT) Exciton | An excited state where an electron is transferred between adjacent molecules in an aggregate. | - | researchgate.net |

| Correlated Triplet Pair (TT) | A state composed of two coupled triplet excitons, an intermediate in singlet fission. | - | nrel.govresearchgate.net |

| Triplet-Triplet Annihilation | Two triplet excitons interact to form a higher-energy singlet state (T₁ + T₁ → S₁). | <10 ps (at high density) | nih.govresearchgate.net |

Advanced Materials Applications of Tetracene 1,4 Dione and Its Derivatives

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

Organic Field-Effect Transistors (OFETs) utilize organic semiconductors as the active channel material to control current flow. Tetracene and its derivatives have been explored for their charge transport capabilities in OFETs, exhibiting properties relevant to both p-type (hole transport) and n-type (electron transport) behavior. The efficiency of OFETs is largely dependent on the mobility of charge carriers within the semiconductor layer and the ability to effectively inject and transport both holes and electrons.

Quantification of Carrier Mobility (Hole and Electron)

Carrier mobility is a critical parameter for evaluating the performance of OFETs, quantifying how quickly charge carriers move through the semiconductor material under an applied electric field. For tetracene-based OFETs, both hole and electron mobilities have been investigated.

In single-crystal tetracene OFETs, a charge carrier mobility of 0.56 cm² V⁻¹ s⁻¹ with an on/off ratio of 1.0 × 10⁵ has been reported. Devices fabricated with thin films of tetracene showed a charge mobility of 6.42 × 10⁻² cm² V⁻¹ s⁻¹ with an on/off ratio of 2.6 × 10⁴. These values are noted as comparable to those fabricated using vapor deposition methods. researchgate.net

Derivatives of tetracene, such as tetrabenzo[a,f,j,o]perylene (TBP) derivatives, which can be synthesized from a tetrabenzo[a,f,j,o]perylene-9,20-dione intermediate, have also shown charge transport properties. OFET devices based on TBP derivatives have demonstrated bipolar charge transport. rsc.orgrsc.org For one TBP derivative, hole and electron mobilities were measured at 1.6 × 10⁻³ cm² V⁻¹ s⁻¹ and 6.1 × 10⁻⁵ cm² V⁻¹ s⁻¹, respectively. rsc.org

The molecular structure and packing play a significant role in determining carrier mobility. For instance, coplanar π stacking can facilitate strong frontier molecular orbital overlap, which is expected to be highly effective for charge transport. researchgate.net While some derivatives like TBP have non-planar structures, they can still exhibit bipolar transport. rsc.orgrsc.org

Here is a table summarizing some reported carrier mobility values for tetracene and a derivative in OFETs:

| Material | Device Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| Tetracene | Single Crystal | 0.56 | - | 1.0 × 10⁵ | researchgate.net |

| Tetracene | Thin Film | 0.0642 | - | 2.6 × 10⁴ | researchgate.net |

| TBP Derivative | OFET | 1.6 × 10⁻³ | 6.1 × 10⁻⁵ | - | rsc.org |

| Tetracene Single Crystal | OLET | 0.16 | 0.037 | - | researchgate.netrsc.org |

Investigation of Ambipolar Transport Properties

Ambipolar transport, the ability of a semiconductor material to transport both holes and electrons, is a desirable characteristic for simplifying circuit design and enabling complementary logic gates in organic electronics. Tetracene and some of its derivatives have demonstrated ambipolar transport properties.

Single crystals of tetracene have been used to fabricate the first ambipolar light-emitting transistors, where both electrons and holes are injected and recombine within the channel. researchgate.net The ability to transport both carrier types allows for the control of the recombination zone by varying applied voltages. researchgate.netrsc.org

TBP derivatives, synthesized from a tetracene-related dione (B5365651) intermediate, have also shown bipolar charge transport characteristics despite their non-planar structure. rsc.orgrsc.org Achieving balanced ambipolar transport, where hole and electron mobilities are comparable, is often a goal in material design to optimize device performance. nih.gov While some small molecule ambipolar materials have mobilities typically not exceeding 10⁻¹ cm² V⁻¹ s⁻¹ with often a poor balance, research continues to improve this aspect. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (OLETs)

Tetracene and its derivatives are also relevant in the field of organic light-emitting devices, specifically OLEDs and OLETs. These devices utilize organic materials to emit light when an electric current is passed through them.

Electroluminescence Mechanisms and Recombination Zone Control

In OLEDs and OLETs, electroluminescence occurs when injected electrons and holes recombine within the emissive layer to form excitons, which then decay radiatively, emitting photons. Tetracene is a representative π-conjugated organic semiconductor used in OLEDs and OLETs. researchgate.net

In ambipolar OLETs based on a single semiconductor like tetracene, the recombination zone where electrons and holes meet can be controlled by modulating the gate and source-drain voltages. rsc.org This allows for the adjustment of the light emission site within the transistor channel. rsc.org

However, materials like tetracene and pentacene (B32325), while exhibiting high mobility, can suffer from singlet fission, where a singlet exciton (B1674681) splits into two triplet excitons. acs.org If the energy level of the singlet excited state (S₁) is greater than or equal to twice the energy of the triplet excited state (2T₁), singlet fission can occur, leading to low solid-state emission efficiency as energy is lost through non-radiative pathways. acs.org Regulating energy levels to prevent singlet fission is crucial for achieving efficient luminescence in these materials. acs.org

Strategies for Enhanced Device Performance and Efficiency

Enhancing the performance and efficiency of OLEDs and OLETs based on tetracene derivatives involves several strategies, including molecular design, device architecture optimization, and interface engineering.

Designing new molecules with efficient electroluminescence and high charge mobility is critical. rsc.org While tetracene single crystals have been used in OLETs, their photoluminescence efficiency is less than 1%. rsc.org This has driven efforts to find organic single crystals with both high mobility and luminescence efficiency. rsc.org

For efficient light emission in p-type OLETs, effective injection of electrons into the emissive layer is fundamental. acs.org The introduction of solution-processed conjugated polyelectrolyte films at the emissive layer/electrode interface is a promising strategy to improve electron injection. acs.org However, the effectiveness of these interlayers can depend on their chemical structures and the counter-ion used. acs.org

Optimizing device architecture, such as using transparent substrates and appropriate electrode materials, also plays a role in enhancing performance. acs.org Additionally, minimizing energy loss mechanisms, such as exciton-polaron quenching (EPQ), particularly at interfaces, is crucial for improving efficiency and lifetime. aps.org Engineering devices to minimize losses from interfacial EPQ has resulted in significant efficiency enhancements in OLEDs. aps.org

Singlet Fission Materials for Advanced Photovoltaic Applications

Singlet fission (SF) is a process occurring in some organic semiconductors where a single absorbed photon generates two triplet excitons, potentially leading to a quantum efficiency exceeding 100% and thereby increasing the theoretical maximum efficiency of solar cells beyond the Shockley-Queisser limit. lmpv.nlpv-magazine.commdpi.com Tetracene and its derivatives are considered promising candidates for singlet fission due to their electronic properties. lmpv.nlpv-magazine.commdpi.comacs.orgnih.gov

Tetracene is an attractive singlet fission candidate because it absorbs light in the blue-green region and produces triplet excitons with an energy (Eₜ₁) of approximately 1.2 eV, which is close to the ideal bandgap for coupling with silicon solar cells (around 1 eV). lmpv.nlmit.edu This allows for the potential to exceed the Shockley-Queisser limit by utilizing high-energy photons more effectively. lmpv.nlmit.edu

The singlet fission process in tetracene involves the splitting of a singlet excited state into a pair of triplet excitons. mdpi.comacs.org In crystalline tetracene, this process can occur rapidly, on the subpicosecond timescale. lmpv.nl While the singlet fission process in tetracene is slightly endoergic, meaning it requires a small amount of thermal energy, studies suggest that the initial decay process can be temperature-independent within certain ranges. lmpv.nlmdpi.com

Tetracene-based materials can be incorporated into solar cell architectures, such as bilayer structures or as interlayers with silicon, to exploit singlet fission. lmpv.nlmit.edursc.org In such systems, the singlet fission material absorbs high-energy photons and generates multiple excitons, while a low-bandgap material (like silicon) absorbs lower-energy photons. lmpv.nl Successful triplet exciton dissociation at the interface between the singlet fission material and the acceptor material is necessary for these triplets to contribute to the photocurrent. mit.edu

Research on tetracene derivatives focuses on understanding how molecular arrangement and coupling influence singlet fission efficiency. nih.gov For instance, studies on through-space coupled tetracene oligomers have shown that the singlet fission quantum yield increases with the number of tetracene chromophores. nih.gov

The use of singlet fission materials like tetracene in conjunction with silicon solar cells has the potential to not only increase efficiency but also offer advantages in terms of reduced thermal degradation and enhanced lifespan compared to conventional silicon modules. researchgate.net

Singlet Fission Dynamics and Efficient Triplet Exciton Generation

Singlet fission (SF) is a photophysical process where a single excited singlet state (S₁) is converted into two triplet excitons (T₁). This process is of significant interest for enhancing the efficiency of photovoltaic devices, as it can potentially generate two charge carriers from a single absorbed photon, thereby overcoming the theoretical Shockley-Queissier limit for single-junction solar cells. nih.govacs.org Tetracene is a prominent material known to exhibit efficient singlet fission, where the energy of the lowest singlet excited state is approximately twice the energy of the lowest triplet excited state, making the process nearly isoergic. nih.govacs.orgnih.gov

Studies on tetracene have shown that SF can occur rapidly, within 200 ps in crystalline tetracene at room temperature, proceeding through a direct one-step process. nih.gov The product is a pair of unperturbed triplets with negligible interaction. nih.gov However, the efficiency of SF and the subsequent fate of the triplet excitons are highly dependent on the material's solid-state structure and molecular arrangement. nih.gov

While the provided search results focus heavily on tetracene and its general derivatives in the context of singlet fission, they highlight key principles relevant to tetracene-1,4-dione derivatives. The mechanism often involves the localization of the initially delocalized singlet exciton onto a pair of molecules due to intermolecular interactions. nih.gov Nonadiabatic coupling, potentially mediated by intermolecular motion, facilitates the transition from the singlet exciton to a dark multi-exciton state, which then evolves into two triplet excitons. nih.govnih.gov Charge transfer states can also play a role as mediators in the coupling between single and multi-excitonic states. nih.gov

Efficient triplet exciton generation through SF in tetracene and its derivatives is crucial for photovoltaic applications, as these triplets need to be transferred to an acceptor material to generate photocurrent. tno.nlmit.edu The triplet energy of tetracene is approximately 1.25 eV, which is higher than the bandgap of silicon (1.1 eV), making triplet exciton transfer energetically possible in tetracene-sensitized silicon solar cells. tno.nl

Role of Molecular Aggregation and Covalent Linkers in Singlet Fission Yield

Molecular aggregation and the use of covalent linkers significantly influence the singlet fission yield in tetracene and its derivatives. The arrangement of molecules in the solid state or in engineered assemblies dictates the intermolecular electronic couplings and energy transfer pathways, which are critical for efficient SF. nih.gov

In molecular crystals, the quantum yield of singlet fission strongly depends on intermolecular configurations. nih.gov For instance, the herringbone structure, which is the native structure of crystalline tetracene, is associated with a high singlet fission quantum yield. nih.gov Molecular dynamics simulations have shown that tetracene can self-assemble into nanocrystallites with herringbone structures, even at low surface concentrations. nih.gov The polarity of the surface can influence the aggregation patterns and the formation of these favorable configurations. nih.gov

Covalent linkers are employed to control the relative orientation and distance between tetracene units in dimers or oligomers, aiming to maximize SF rates. rsc.orgacs.org Studies on phenylene-linked bis(tetracene) molecules have investigated the impact of linker structure on intramolecular exciton fission. acs.org For example, para-phenylene linked bis(tetracene) molecules have shown intramolecular exciton fission, albeit with relatively low yields (~3%), while meta-linked counterparts did not exhibit delayed fluorescence indicative of SF. acs.org This highlights that the linker structure influences both energy relaxation and electronic coupling between the tetracene units. acs.org

Novel covalently linked tetracene tetramers have been synthesized, demonstrating efficient intramolecular singlet fission with triplet state quantum yields as high as 128% and long triplet lifetimes in solution, suggesting that molecular design through covalent linking can lead to exceptionally high SF yields. researchgate.net

Applications in Molecular Electronics and Optoelectronic Devices

Tetracene and its derivatives are promising candidates for applications in molecular electronics and optoelectronic devices due to their favorable charge transport properties and tunable electronic structure. researchgate.netspiedigitallibrary.org These materials are explored for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). rsc.orgresearchgate.net

Tetracene crystals are known as efficient p-type organic semiconductors, and their electrical properties have been studied extensively for use in electronic and optoelectronic devices. researchgate.netresearchgate.net Thin films of tetracene can be deposited by vacuum thermal deposition, forming highly ordered structures on surfaces like Au(111). researchgate.net Electroluminescence has been observed from nanocomposites incorporating tetracene films, suggesting their potential in planar light-emitting devices. researchgate.net

Tetracene derivatives are being developed to improve solubility, processability, and control molecular arrangement in the solid state, which in turn affects charge transport. acs.org Functionalization with groups like halogens or phenyl rings can alter crystal structure, leading to different packing motifs such as herringbone or slipped π-stacking, and influencing charge carrier mobility. researchgate.netresearchgate.net For instance, 5,11-dichlorotetracene, which exhibits a slipped π-stacking structure, has shown high charge mobility in single-crystal transistors. researchgate.net Phenyl substitution in tetracene has also been shown to improve charge transport by increasing electronic coupling between molecules. researchgate.net

Organic light-emitting transistors (OLETs), which combine the functionalities of OFETs and OLEDs, represent a promising area for tetracene-based materials. researchgate.net Studies on OLETs using tetracene films have investigated their optoelectronic properties and electron injection mechanisms, demonstrating the correlation between electroluminescence generation and transistor current. researchgate.net

In the context of organic solar cells, tetracene's ability to undergo singlet fission makes it attractive for increasing photocurrent by generating multiple excitons per photon. tno.nlmit.edu Bilayer solar cells using tetracene as a singlet fission material paired with long-wavelength absorbing acceptors have shown promising results, with contributions to photocurrent from triplet excitons. mit.edu

The development of stable peri-tetracene analogues, which can be synthesized from intermediates like tetrabenzo[a,f,j,o]perylene-9,20-dione (a tetracene-dione derivative), is also being explored for applications in OFETs, showing bipolar charge transport properties. rsc.org

Future Directions and Emerging Research Areas for Tetracenedione Chemistry

Rational Design Principles for Novel Tetracenedione Architectures with Tailored Properties

A key future direction involves the rational design of tetracenedione architectures to achieve specific functionalities. This approach focuses on systematically modifying the molecular structure through the introduction of various substituents or by altering the core framework. Such modifications can precisely tune the electronic, optical, and structural properties of the resulting compounds. For instance, studies on related acene derivatives like rubrene (B42821) and substituted tetracenes have demonstrated that strategic molecular design can significantly impact charge transport characteristics and crystal packing, which are crucial for performance in organic electronic devices. epa.govnih.gov The tuning of electronic properties is considered important for achieving stability in tetracene dione (B5365651) systems. ebi.ac.uk By applying similar principles to tetracene-1,4-dione, researchers aim to develop new derivatives with optimized energy levels, enhanced charge carrier mobilities, and desired solid-state packing arrangements. This rational design process, often guided by computational modeling, is essential for unlocking the full potential of tetracenediones in diverse applications.

Exploration of Advanced Quantum Phenomena in Tetracenedione Aggregates and Devices

The exploration of advanced quantum phenomena within tetracenedione aggregates and devices is an emerging research area. Organic semiconductors, including acene derivatives, can exhibit interesting quantum mechanical behaviors, such as singlet fission, where a single exciton (B1674681) splits into two triplet excitons. This process has been investigated in tetracene and holds potential for improving the efficiency of photovoltaic devices by generating multiple charge carriers from a single photon. Future research could delve into the fundamental quantum dynamics of excitons and charge carriers in this compound solid-state aggregates and devices. This includes studying coherent charge transport, spin dynamics, and interactions with light at the quantum level. Understanding and controlling these phenomena could pave the way for applications in quantum computing, low-power electronics, and highly efficient optoelectronic devices. Research groups focused on quantum phenomena in hybrid nanostructures may contribute to this understanding.

常见问题

Q. What are the optimal synthetic routes for Tetracene-1,4-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis of dione derivatives often involves refluxing precursors in ethanol, as demonstrated in naphthoquinone synthesis. Key steps include:

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Extracting products using solvents like chloroform and drying with anhydrous Na₂SO₄.

- Purifying via silica gel column chromatography to isolate the target compound .

- Optimizing temperature, pH, and solvent choice to enhance yield and purity, as seen in furan-dione synthesis .

Q. How should researchers characterize the physical-chemical properties of this compound?

- Methodological Answer : Combine experimental and computational approaches:

- Experimental : Measure LogP (partition coefficient), PSA (polar surface area), and spectroscopic data (e.g., NMR, IR) .

- Computational : Use tools like NIST Chemistry WebBook for predicting molecular weight, boiling points, and acid dissociation constants (pKa) .

- Validate results against structurally similar compounds if direct data is unavailable .

Q. What strategies ensure a comprehensive literature review for this compound's applications?

- Methodological Answer : Adopt systematic search protocols:

- Use multiple databases (e.g., TOXLINE, AGRICOLA) and Boolean operators to capture synonyms (e.g., "1,4-dione," "tetracenequinone") .

- Apply exclusion criteria to filter non-relevant studies (e.g., industrial applications, unrelated biological systems) .

- Cross-verify data with governmental reports (e.g., EPA assessments) for reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address discrepancies using structured frameworks:

- Evaluate study design parameters (e.g., sample size, detection limits) and statistical measures (e.g., standard deviation, CV) .

- Compare experimental conditions (e.g., cell lines, dosage regimes) across studies, as seen in antiproliferative assays .

- Use computational tools to model bioactivity trends and identify outliers .

Q. What computational approaches are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Leverage quantum chemical calculations and molecular dynamics:

- Simulate reaction pathways using software like Gaussian or GAMESS .

- Validate predictions with experimental kinetic data from Diels-Alder reactions .

- Incorporate machine learning to correlate substituent effects with reactivity trends .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Follow a multi-step SAR workflow:

- Synthesize analogs with varying substituents (e.g., alkyl chains, electron-withdrawing groups) .

- Test bioactivity (e.g., cytotoxicity, enzyme inhibition) using standardized assays .

- Apply multivariate statistical analysis (e.g., PCA, QSAR) to identify critical structural motifs .

Q. What safety protocols are essential when synthesizing this compound?

- Methodological Answer : Prioritize hazard mitigation:

- Use fume hoods and personal protective equipment (PPE) during synthesis .